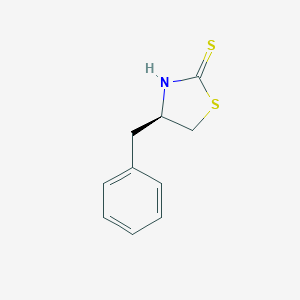
1-Piperazinepropionic acid, 4-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-Piperazinepropionic acid, 4-(2-pyridinyl)-" is a chemical compound of interest due to its structure, which combines elements of piperazine and pyridine moieties. Compounds with these structures are known for their diverse chemical reactions and potential pharmacological activities. The scientific interest in such compounds often revolves around their synthesis, molecular structure analysis, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves the incorporation of piperazine and pyridinyl groups into various chemical scaffolds. For example, Carceller et al. (1993) described the synthesis of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines, demonstrating the modification of piperazine structures to enhance pharmacological properties (Carceller et al., 1993). This type of synthesis showcases the adaptability of piperazine derivatives in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR, and DFT studies. Ban et al. (2023) performed a detailed molecular structure analysis of a similar nitrogenous compound, revealing insights into its electrostatic potential and physicochemical properties through DFT calculations (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often explore their versatility in forming various bonds and structures. Matsumoto and Minami (1975) investigated the antibacterial activity of piperazinyl pyrido pyrimidines, showcasing the compound's chemical reactivity and potential for pharmaceutical applications (Matsumoto & Minami, 1975).
科学的研究の応用
Synthetic Chemistry and Drug Development
Piperazine-based derivatives, including 1-(2-pyridyl)piperazine, have been utilized for peptide carboxyl group derivatization, significantly enhancing signal detection in mass spectrometry, thus facilitating comprehensive proteome analysis and sensitive determination of peptides. This application underscores the compound's utility in improving analytical methods in biochemistry and molecular biology (Qiao et al., 2011).
Furthermore, piperazine-2,6-dione and its derivatives, synthesized through condensation reactions, exhibited promising anticancer activity, highlighting the potential of piperazine compounds in therapeutic applications (Kumar et al., 2013).
Material Science and Coordination Chemistry
The study of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate demonstrates the role of piperazine derivatives in forming coordination polymers with unique three-dimensional frameworks. This application is crucial for the development of novel materials with potential uses in catalysis, separation, and sensor technologies (Sheshmani et al., 2006).
Antimicrobial and Anticancer Research
Derivatives of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, have shown to possess significant antimicrobial and anticancer properties, indicating their potential as scaffolds for designing new therapeutic agents. For instance, novel pyridine derivatives synthesized from 2-chloropyridine-3-carboxylic acid exhibited considerable antibacterial activity, suggesting the compound's relevance in drug discovery and development efforts aimed at combating infectious diseases (Patel & Agravat, 2009).
特性
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZTEXKRYMSQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146434 |
Source


|
| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
CAS RN |
104373-85-5 |
Source


|
| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104373855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

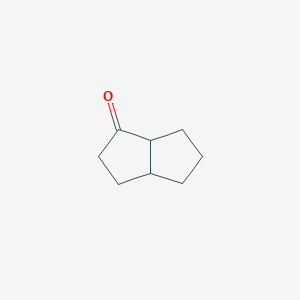


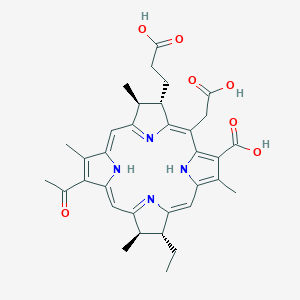

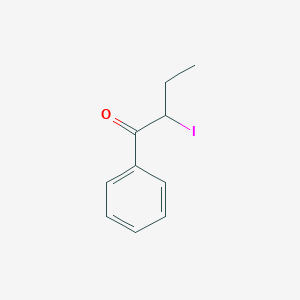
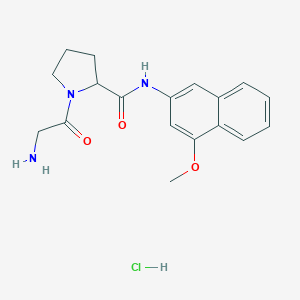

![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
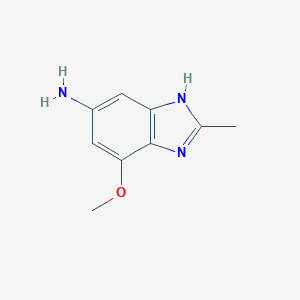
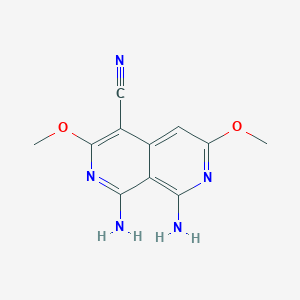
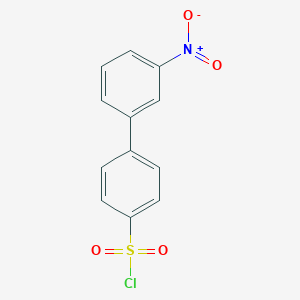
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
